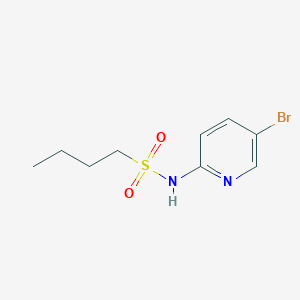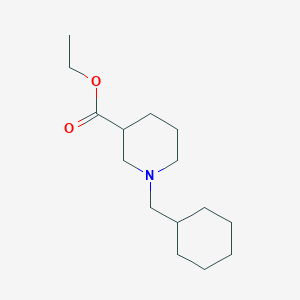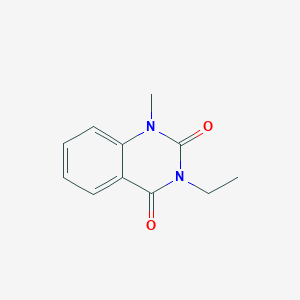
N-(5-bromo-2-pyridinyl)-1-butanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-1-butanesulfonamide, also known as BB-94, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that are involved in the degradation of extracellular matrix (ECM) proteins, which play a crucial role in tissue remodeling and repair. Inhibition of MMPs has been shown to have therapeutic potential in a variety of diseases, including cancer, arthritis, and cardiovascular disease.
Mécanisme D'action
N-(5-bromo-2-pyridinyl)-1-butanesulfonamide works by binding to the active site of MMPs and preventing them from cleaving ECM proteins. This leads to a reduction in tissue remodeling and repair, which can be beneficial in certain disease states.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on MMPs, this compound has been shown to inhibit other enzymes such as cathepsins and serine proteases. This compound has also been shown to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-2-pyridinyl)-1-butanesulfonamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of MMPs, which makes it useful for studying the role of MMPs in various disease states. However, this compound also has some limitations. It can be difficult to work with due to its low solubility in aqueous solutions, and it may have off-target effects on other enzymes.
Orientations Futures
There are several future directions for research on N-(5-bromo-2-pyridinyl)-1-butanesulfonamide. One area of interest is the development of more potent and selective MMP inhibitors. Another area of interest is the use of MMP inhibitors in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes in cancer patients. Additionally, there is interest in exploring the role of MMPs in other disease states, such as neurodegenerative diseases and infectious diseases.
Méthodes De Synthèse
N-(5-bromo-2-pyridinyl)-1-butanesulfonamide can be synthesized using a variety of methods, including the reaction of 5-bromo-2-pyridinecarboxylic acid with butanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate can then be converted to this compound using a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-1-butanesulfonamide has been extensively studied for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by blocking MMP activity. In arthritis research, this compound has been shown to reduce joint destruction and inflammation. In cardiovascular disease research, this compound has been shown to reduce atherosclerotic plaque formation and improve vascular function.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-2-3-6-15(13,14)12-9-5-4-8(10)7-11-9/h4-5,7H,2-3,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVWYJADEPSILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5368458.png)
![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5368466.png)
![2-methyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5368476.png)
![1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5368483.png)
![5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine](/img/structure/B5368484.png)
![1-ethyl-4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5368487.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(9H-purin-6-yl)-3-piperidinamine](/img/structure/B5368489.png)
![9H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H)-dione](/img/structure/B5368497.png)
![rel-(4aS,8aR)-6-[2-(allyloxy)benzyl]-1-(3-aminopropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5368516.png)
![N-[1-(3-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5368524.png)
![4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol](/img/structure/B5368538.png)


![N-1-adamantyl-3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5368562.png)